An In-depth Technical Guide to Hex-5-en-1-amine: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Hex-5-en-1-amine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of Hex-5-en-1-amine. This bifunctional molecule, containing both a primary amine and a terminal alkene, serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals.
Chemical Properties and Structure
Hex-5-en-1-amine is a colorless liquid with the molecular formula C₆H₁₃N.[1] Its structure features a six-carbon chain with a primary amine at one terminus and a carbon-carbon double bond at the other. This unique arrangement of functional groups dictates its chemical reactivity and utility in synthesis.
Physicochemical Properties
The key physicochemical properties of Hex-5-en-1-amine are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃N | [2] |
| Molecular Weight | 99.17 g/mol | [2] |
| Boiling Point | 139-140 °C (at 760 mmHg) | [1] |
| Physical Form | Colorless liquid | [1] |
| Purity | ≥97.0% | [1] |
Structural Information
The structural identifiers for Hex-5-en-1-amine are provided in the table below.
| Identifier | Value | Reference |
| IUPAC Name | hex-5-en-1-amine | [2] |
| CAS Number | 34825-70-2 | [2] |
| SMILES | C=CCCCCN | [2] |
| InChI | InChI=1S/C6H13N/c1-2-3-4-5-6-7/h2H,1,3-7H2 | [2] |
| InChIKey | FICBXRYQMBKLJJ-UHFFFAOYSA-N | [2] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Hex-5-en-1-amine is not widely published, a reliable synthetic route is the Gabriel synthesis, starting from a suitable precursor like 6-bromo-1-hexene.[5][6]
Synthesis of 6-bromo-1-hexene (Precursor)
A common method for the preparation of 6-bromo-1-hexene is from 1,6-dibromohexane.[7]
Materials:
-
1,6-dibromohexane
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a stirred solution of 1,6-dibromohexane (1 equivalent) in anhydrous THF (0.1 M), add potassium tert-butoxide (1.15 equivalents) in portions over 30 minutes under an inert atmosphere (e.g., argon).[7]
-
Reflux the reaction mixture for 16 hours.[7]
-
After cooling to room temperature, quench the reaction with deionized water.[7]
-
Dilute the mixture with diethyl ether and separate the organic and aqueous layers.[7]
-
Extract the aqueous layer multiple times with diethyl ether.[7]
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel using petroleum ether as the eluent to yield 6-bromo-1-hexene as a colorless oil.[7]
Synthesis of Hex-5-en-1-amine via Gabriel Synthesis
This procedure utilizes the prepared 6-bromo-1-hexene to synthesize the target primary amine.[5][8][9]
Materials:
-
6-bromo-1-hexene
-
Potassium phthalimide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (for workup, if necessary)
-
Sodium hydroxide (for workup, if necessary)
Procedure:
-
Dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add 6-bromo-1-hexene (1 equivalent) to the solution.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethanol to the reaction mixture, followed by hydrazine hydrate (typically 2-4 equivalents).[5]
-
Reflux the mixture until the cleavage of the phthalimide group is complete (monitor by TLC). A white precipitate of phthalhydrazide will form.[5]
-
Cool the mixture to room temperature and filter off the precipitate.
-
The filtrate contains the desired Hex-5-en-1-amine. The product can be isolated by distillation or extraction. For extraction, the solvent is removed under reduced pressure, and the residue is taken up in diethyl ether and washed with water. The organic layer is then dried and concentrated.
-
Further purification can be achieved by distillation under reduced pressure.
Spectroscopic Data
¹H NMR Spectroscopy
-
~5.8 ppm: A multiplet corresponding to the vinylic proton (-CH=).
-
~5.0 ppm: Two multiplets corresponding to the terminal vinylic protons (=CH₂).
-
~2.7 ppm: A triplet corresponding to the methylene protons adjacent to the amine group (-CH₂-NH₂).
-
~2.1 ppm: A multiplet corresponding to the allylic protons (-CH₂-CH=).
-
~1.4-1.6 ppm: Multiplets corresponding to the remaining methylene protons.
-
~1.2 ppm: A broad singlet corresponding to the amine protons (-NH₂).
¹³C NMR Spectroscopy
-
~138 ppm: Signal for the internal vinylic carbon (-CH=).
-
~115 ppm: Signal for the terminal vinylic carbon (=CH₂).
-
~42 ppm: Signal for the carbon adjacent to the amine group (-CH₂-NH₂).
-
~33 ppm: Signal for the allylic carbon (-CH₂-CH=).
-
~25-32 ppm: Signals for the remaining methylene carbons.
Infrared (IR) Spectroscopy
-
~3300-3400 cm⁻¹: Two sharp to medium bands characteristic of the N-H stretching of a primary amine.
-
~3080 cm⁻¹: C-H stretching of the vinylic protons.
-
~2850-2960 cm⁻¹: C-H stretching of the aliphatic methylene groups.
-
~1640 cm⁻¹: C=C stretching of the terminal alkene.
-
~1600 cm⁻¹: N-H bending (scissoring) vibration.
-
~910 and 990 cm⁻¹: Out-of-plane C-H bending vibrations of the terminal alkene.
Mass Spectrometry
-
Molecular Ion (M⁺): A peak at m/z = 99, corresponding to the molecular weight. According to the nitrogen rule, an odd molecular weight is indicative of the presence of an odd number of nitrogen atoms.
-
Fragmentation: Alpha-cleavage is a characteristic fragmentation pathway for amines, which would result in the loss of an alkyl radical to form a stable iminium cation.
Chemical Reactivity
The bifunctional nature of Hex-5-en-1-amine allows for a wide range of chemical transformations at both the amine and alkene moieties. Its terminal amine and alkene groups enable versatile functionalization, making it useful in cross-coupling reactions, polymer chemistry, and the synthesis of heterocyclic compounds.[2]
Reactions of the Amine Group
-
Acylation: Reacts with acyl chlorides or anhydrides to form amides.
-
Alkylation: Can undergo further alkylation, although this can lead to over-alkylation to secondary and tertiary amines.
-
Reductive Amination: Can be used as the amine component in reductive amination reactions with aldehydes and ketones.
-
Diazotization: Reaction with nitrous acid can lead to the formation of a diazonium salt, which is unstable for primary aliphatic amines and would likely lead to a mixture of elimination and substitution products.
Reactions of the Alkene Group
-
Hydrohalogenation: Addition of H-X across the double bond.
-
Hydration: Addition of water, typically acid-catalyzed, to form an alcohol.
-
Halogenation: Addition of X₂ (e.g., Br₂, Cl₂) to form a dihalide.
-
Hydrogenation: Reduction of the double bond to an alkane using a catalyst (e.g., Pd/C).
-
Oxidation: Can be cleaved by ozonolysis or oxidized to a diol with reagents like KMnO₄ or OsO₄.
-
Polymerization: The terminal alkene can participate in polymerization reactions.
Relevance in Drug Development and Biological Systems
Specific studies detailing the involvement of Hex-5-en-1-amine in biological signaling pathways are not available in the current literature. However, the broader class of aliphatic amines is of significant interest in medicinal chemistry and biology.
-
Pharmacophores: The primary amine group is a common pharmacophore that can engage in hydrogen bonding and ionic interactions with biological targets such as receptors and enzymes.
-
Neurotransmitters: Many essential neurotransmitters, including epinephrine, dopamine, and serotonin, are biogenic amines, highlighting the importance of the amine functional group in neuronal signaling.[10]
-
Drug Design: The dual functionality of Hex-5-en-1-amine makes it a valuable scaffold for creating more complex molecules. The alkene can be used as a handle for further functionalization or for introducing conformational constraints, while the amine can be modified to modulate pharmacological activity and pharmacokinetic properties.
-
Toxicity: It is important to note that low molecular weight amines can exhibit toxicity and are often skin irritants.[10] Structure-activity relationship studies on aliphatic amines have been conducted to evaluate their toxic potential.[11]
The presence of both a nucleophilic amine and a reactive alkene in a flexible six-carbon chain makes Hex-5-en-1-amine a useful tool for medicinal chemists in the design and synthesis of novel therapeutic agents.
Safety and Handling
Hex-5-en-1-amine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably a fume hood. For storage, it is recommended to keep it in a dark place under an inert atmosphere at 2-8°C.[12]
References
- 1. jlightchem.com [jlightchem.com]
- 2. 5-Hexen-1-amine | C6H13N | CID 533877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. quora.com [quora.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 6-Bromo-1-hexene synthesis - chemicalbook [chemicalbook.com]
- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. Amine - Wikipedia [en.wikipedia.org]
- 11. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hex-5-en-1-amine | 34825-70-2 [sigmaaldrich.com]
